Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate
Description
Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is a structurally complex small molecule characterized by:
- A phthalazine core substituted with a 3,4-dichlorophenylamino group.
- A 2-methylbenzenesulfonamide linker connecting the phthalazine moiety to an ethyl acetate ester.
Properties
Molecular Formula |
C25H22Cl2N4O4S |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
ethyl 2-[[5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H22Cl2N4O4S/c1-3-35-23(32)14-28-36(33,34)22-12-16(9-8-15(22)2)24-18-6-4-5-7-19(18)25(31-30-24)29-17-10-11-20(26)21(27)13-17/h4-13,28H,3,14H2,1-2H3,(H,29,31) |
InChI Key |
YEGJMXMFNAMRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate typically involves multiple steps. The process begins with the preparation of the phthalazine core, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The sulfonamide group is then added via a sulfonation reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is . Its structure includes a phthalazine moiety, which is known for its biological activity, particularly in anticancer research.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of phthalazine have been shown to inhibit the growth of various cancer cell lines. A study evaluated the anticancer activity of related sulfonamide derivatives, demonstrating significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | <100 | Induction of apoptosis |
| Compound B | MCF-7 | <100 | Cell cycle arrest |
| Ethyl 2-(...) | Various | TBD | TBD |
Antimicrobial Properties
Sulfonamide derivatives are well-known for their antibacterial and antifungal activities. The incorporation of the phthalazin moiety could enhance these properties. Previous studies have reported that compounds with similar structures exhibit potent antimicrobial effects, suggesting that Ethyl 2-(...) may also possess these qualities .
Anti-inflammatory Effects
The potential anti-inflammatory effects of Ethyl 2-(...) are also noteworthy. Research on related oxadiazole derivatives has shown that they exhibit anti-inflammatory activity, which could be attributed to their ability to inhibit pro-inflammatory cytokines . This aspect could be explored further in the context of chronic inflammatory diseases.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of sulfonamide derivatives:
- Case Study 1 : A derivative similar to Ethyl 2-(...) was tested for its anticancer properties against a panel of sixty cancer cell lines as per the National Cancer Institute protocols. The compound exhibited significant growth inhibition rates across multiple cell lines, indicating its potential as an anticancer agent .
- Case Study 2 : Another study focused on the synthesis and biological evaluation of sulfonamide derivatives demonstrated that modifications in the aromatic rings significantly influenced their biological activity. This suggests that structural variations in Ethyl 2-(...) could lead to enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Phthalazine Derivatives ()
Compounds in share the phthalazin-1-yl and sulfonamide motifs but differ in substituents:
- Substituents: Alkylthio (e.g., -SCH3), chloro, and methyl groups instead of the dichlorophenylamino group.
- Synthesis: Prepared via condensation of 1-amino-2-(alkylthio-benzenesulfonyl)guanidines with 2-acetylbenzoic acid under reflux in acetic acid or 1,4-dioxane .
- Key Differences: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to alkylthio substituents. The ethyl ester in the target compound may improve bioavailability compared to non-esterified analogs.
Triazine-Based Sulfonamides ( and )
Compounds in and feature 1,3,5-triazine cores linked to sulfonamides or sulfonylureas:
- Structure: Triazine derivatives (e.g., methyl 2-(4-((4-((cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate) incorporate fluorobenzyl and cyclohexylmethyl groups . Sulfonylurea herbicides (e.g., metsulfuron-methyl) use triazine-sulfonylurea linkages for plant enzyme inhibition .
- Sulfonylureas () rely on urea linkages for activity, whereas the target compound’s sulfonamide group may confer distinct binding modes .
Dichlorophenyl-Containing Agrochemicals ()
highlights agrochemicals with 3,4-dichlorophenyl groups, such as sulfentrazone and etobenzanid :
- Activity: These compounds target plant protoporphyrinogen oxidase (PPO) or act as growth regulators .
- Comparison: The target compound’s dichlorophenyl group may similarly enhance herbicidal activity through membrane disruption or enzyme inhibition.
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis likely parallels methods in , with modifications to accommodate the dichlorophenylamino group. Solvent choice (e.g., acetic acid vs. dioxane) and crystallization conditions (e.g., acetonitrile) are critical for yield and purity .
- Biological Potential: The dichlorophenyl group may enhance pesticidal activity by mimicking herbicidal motifs in sulfentrazone . The phthalazine core could mimic kinase inhibitors (e.g., imatinib analogs) by targeting ATP-binding pockets .
- Physicochemical Properties :
- Higher logP (lipophilicity) compared to triazine-sulfonamides due to the ester and dichlorophenyl groups.
- Reduced water solubility compared to sulfonylureas, necessitating formulation optimization for agricultural use .
Biological Activity
Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is a complex organic compound with significant biological activity. This article reviews its synthesis, structural characteristics, and various biological effects, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of phthalazin derivatives with various amine and sulfonamide groups. The key steps include:
- Formation of Phthalazin Derivative : The initial step involves the synthesis of a phthalazin derivative that incorporates a dichlorophenyl group.
- Sulfonamide Coupling : The phthalazin derivative is then coupled with a sulfonamide to introduce the sulfonamide moiety.
- Final Esterification : The final step involves esterification with ethyl acetate to yield the target compound.
The chemical structure can be represented as follows:
Biological Activity
Anticancer Activity : Research indicates that derivatives of phthalazin compounds possess notable anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound has shown promising results in preliminary in vitro assays against breast and lung cancer cell lines .
Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the phthalazin moiety has been linked to enhanced antibacterial effects, making it a candidate for further development in treating infections caused by resistant strains .
Mechanism of Action : The biological activity is primarily attributed to the ability of the compound to interact with cellular targets involved in signal transduction pathways. Molecular docking studies suggest that it may inhibit specific enzymes or receptors critical for cancer cell survival and proliferation .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into their potential applications:
- Study 1 : A study published in Molecular Pharmacology evaluated the anticancer effects of phthalazine derivatives, noting significant cytotoxicity against human cancer cell lines. The study highlighted the role of structural modifications in enhancing potency .
- Study 2 : Research conducted by Khalil et al. (2020) demonstrated that phthalazine derivatives can effectively inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in cancer treatment .
- Study 3 : A comprehensive review on antimicrobial agents indicated that phthalazine-based compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting their use in developing new antibiotics .
Data Table: Biological Activity Overview
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Anticancer | Breast cancer cells | Apoptosis induction, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis |
| Antiviral | Influenza virus | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
